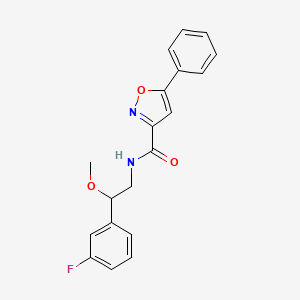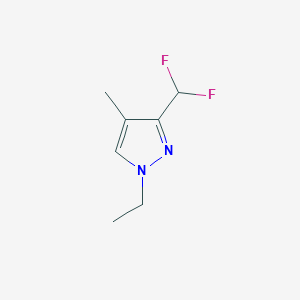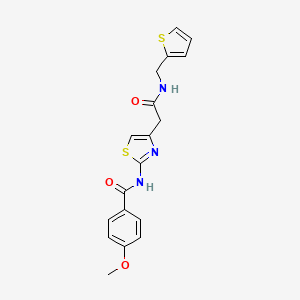
4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide” is a complex organic compound that contains several functional groups and rings, including a thiazole ring and a benzamide group . Thiazoles are a type of heterocyclic compound that have been found to have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a benzamide group, and a methoxy group . The exact structure would depend on the specific arrangement of these groups in the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could influence its reactivity .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is involved in the synthesis of various derivatives with potential biological activities. For instance, thiazole derivatives, which are synthesized using related chemical structures, have been studied for their antimicrobial activities against bacterial isolates like Escherichia coli and Xanthomonas citri, and fungal pathogens such as Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Similarly, synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives from similar compounds has been reported, highlighting the diverse chemical transformations possible with these structures (Mohamed, 2014).
Antimicrobial and Antifungal Applications
Several studies have demonstrated the antimicrobial and antifungal properties of thiazole derivatives. For example, research on N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans and Aspergillus niger (Chawla, 2016).
Anticancer Activity
Thiazole derivatives, including compounds structurally related to 4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide, have been investigated for their anticancer properties. Studies have shown that certain benzamide derivatives exhibit potent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer cells (Ravinaik et al., 2021).
Nematocidal Activity
Recent research has also explored the nematocidal activities of thiazole and imidazolidine derivatives. These compounds have shown promising results against Bursaphelenchus xylophilus, a nematode species, indicating their potential as lead compounds for developing new nematicides (Liu et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-24-14-6-4-12(5-7-14)17(23)21-18-20-13(11-26-18)9-16(22)19-10-15-3-2-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEHOLFCFXYWIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-(dimethylamino)phenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2362027.png)

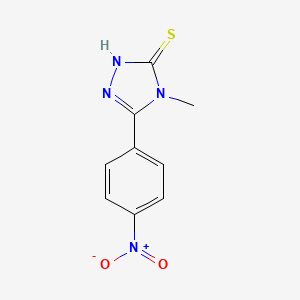
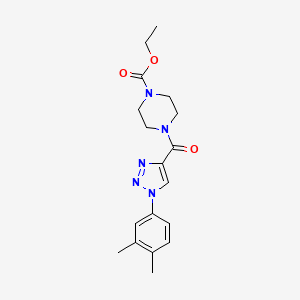

![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)
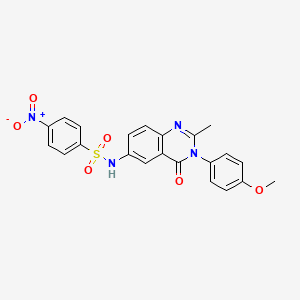

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2362039.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2362041.png)
